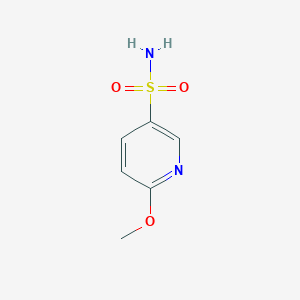

6-Methoxypyridine-3-sulfonamide

描述

Broader Context of Pyridine-Based Sulfonamide Derivatives

The sulfonamide functional group (-SO2NH2) is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. sysrevpharm.orgslideshare.net The incorporation of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, into a sulfonamide structure creates a scaffold with a unique combination of electronic and steric properties. This combination allows for a diverse range of chemical modifications, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov

Pyridine-based sulfonamides have demonstrated a remarkable breadth of biological activities, extending far beyond their antimicrobial origins. sysrevpharm.org Researchers have successfully designed and synthesized derivatives with applications as anticancer, antiviral, anti-inflammatory, and diuretic agents. sysrevpharm.orgnih.govacs.org Their ability to act as inhibitors of various enzymes, such as carbonic anhydrases and kinases, has made them valuable tools in the development of targeted therapies. mdpi.comnih.govnih.gov

Emerging Research Significance of 6-Methoxypyridine-3-sulfonamide and Its Analogues

The strategic importance of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the creation of potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins involved in cell growth and proliferation, which are often dysregulated in cancer. nih.gov A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, with some compounds showing strong inhibitory activity. nih.gov

Overview of Key Academic Research Trajectories

Current research involving this compound and its analogues is following several promising trajectories. One major focus is the development of novel kinase inhibitors for cancer therapy. By modifying the core structure of this compound, researchers are creating a library of compounds with varying specificities and potencies against different kinases. For example, a study on sulfonamide methoxypyridine derivatives identified a compound with a quinoline (B57606) core that exhibited strong inhibitory activity against both PI3Kα and mTOR. nih.gov

Another significant area of research is the exploration of these compounds as inhibitors of carbonic anhydrases. mdpi.comnih.gov These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. nih.gov Research has shown that 4-substituted pyridine-3-sulfonamide (B1584339) derivatives can exhibit nanomolar activity against specific human carbonic anhydrase isoforms. mdpi.com

Furthermore, the antimicrobial properties of pyridine-based sulfonamides continue to be an active area of investigation. acs.orgacs.org With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Researchers are exploring novel synthetic strategies to create functionalized pyridine-based sulfonamides with enhanced antimicrobial and even antiviral activities. acs.org

Structure

2D Structure

属性

IUPAC Name |

6-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYEAKRRIRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxypyridine 3 Sulfonamide

Conventional and Advanced Synthetic Routes to the 6-Methoxypyridine-3-sulfonamide Core

The construction of the this compound framework can be achieved through several strategic disconnections, primarily involving the formation of the sulfonamide bond or the installation of the methoxy (B1213986) group on a pre-existing pyridine-3-sulfonamide (B1584339) core.

Synthesis from Halogenated Pyridine (B92270) Precursors and Sulfonyl Chlorides

A common and direct approach to this compound involves the use of halogenated pyridine precursors. This strategy leverages the reactivity of halopyridines in nucleophilic substitution and cross-coupling reactions.

One prominent method starts with the sulfonation of a suitable pyridine derivative to generate a sulfonyl chloride, which is then reacted with an amine source. For instance, 6-methoxy-pyridine-3-sulfonyl chloride can be reacted with ammonia (B1221849) or a primary amine to furnish the desired sulfonamide. sigmaaldrich.comgoogle.com The precursor, 6-methoxy-pyridine-3-sulfonyl chloride, is a solid with a molecular weight of 207.63 g/mol . sigmaaldrich.com

In a related approach, the synthesis can commence from a dihalogenated pyridine. For example, 2,6-dichloro-3-nitropyridine (B41883) can be synthesized by the nitration of 2,6-dichloropyridine. google.com Subsequent methoxylation of a related compound, 2-amino-6-chloro-3-nitropyridine, using sodium methoxide (B1231860) in a polar solvent yields 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com This intermediate can then be further manipulated to introduce the sulfonamide functionality.

Another strategy involves the Ullmann-type coupling reaction. This copper-catalyzed cross-coupling can form biaryl sulfonamides. For example, 3-methylpyridine-2-sulfonamide (B1590692) can be reacted with a 5-halo-2-methoxypyridine under Ullmann conditions, using a copper catalyst like CuI, a base such as Cs₂CO₃, and a solvent like DMF at elevated temperatures, to produce N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide.

Table 1: Synthesis from Halogenated Pyridine Precursors

| Precursor | Reagents | Product | Reference |

| 6-methoxy-pyridine-3-sulfonyl chloride | Ammonia | This compound | sigmaaldrich.comgoogle.com |

| 2,6-dichloro-3-nitropyridine | 1. NaOMe2. Subsequent steps | Intermediates for sulfonamide synthesis | google.com |

| 3-Methylpyridine-2-sulfonamide, 5-halo-2-methoxypyridine | CuI, Cs₂CO₃, DMF | N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide |

Utilization of Pyridine-Based Amines in Sulfonamide Formation

An alternative and widely used synthetic route involves the reaction of a pyridine-based amine with a sulfonyl chloride. This approach is particularly valuable when the amine functionality is readily available or easily installed on the pyridine ring.

A key starting material for this strategy is 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine). cymitquimica.com This primary amine can be reacted with a suitable sulfonylating agent to form the sulfonamide bond. For example, the condensation of 5-bromo-2-methoxypyridin-3-amine (B1520566) with 2,4-difluorobenzenesulfonyl chloride is a key step in the synthesis of certain PI3K/mTOR dual inhibitors. nih.gov

The synthesis of the requisite aminopyridine can be achieved through various methods. One such method involves the reduction of a corresponding nitro compound. For instance, 2-amino-6-methoxy-3-nitropyridine can be reduced to 2,3-diamino-6-methoxypyridine. google.com This reduction can be carried out using metal reducing agents like iron, tin, or zinc in a polar proton-donating solvent. google.com

Electrochemical methods also offer a modern approach to sulfonamide synthesis. The electrochemical oxidative coupling of amines and thiols can produce sulfonamides under mild conditions. tue.nl This method has been successfully applied to various amines, including 4-aminopyridine. tue.nl

Table 2: Synthesis Utilizing Pyridine-Based Amines

| Pyridine Amine | Sulfonylating Agent/Reaction | Product | Reference |

| 6-Methoxypyridin-3-amine | Benzenesulfonyl chloride | N-(6-methoxypyridin-3-yl)benzenesulfonamide | cymitquimica.com |

| 5-Bromo-2-methoxypyridin-3-amine | 2,4-Difluorobenzenesulfonyl chloride | N-(5-bromo-6-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | nih.gov |

| Aminopyridines | Thiols (Electrochemical) | Pyridine sulfonamides | tue.nl |

Reagent and Catalyst Systems for Targeted Synthesis

The choice of reagents and catalysts is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives.

For sulfonamide bond formation from sulfonyl chlorides, a base is typically required to neutralize the HCl byproduct. Common bases include pyridine, triethylamine, or potassium carbonate. nih.gov

In recent years, novel catalytic systems have been developed to facilitate sulfonamide synthesis. For instance, a copper-catalyzed aromatic decarboxylative halosulfonylation has been reported, which allows for the conversion of aromatic acids to sulfonyl chlorides and subsequent one-pot amination to form sulfonamides. princeton.edu This method has been shown to be effective for nicotinic acids, which are structurally related to the pyridine core of the target molecule. princeton.edu

Furthermore, magnetic nanoparticles have been designed as recoverable catalysts for the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov These catalysts, such as Fe₃O₄@SiO₂@PCLH-TFA, have demonstrated high efficiency in multicomponent reactions. nih.gov

For the reduction of precursor nitro compounds to amines, various reducing agents can be employed. Catalytic hydrogenation using palladium on carbon is a common method, although metal leaching and poisoning can be a concern for commercial production. google.com Alternative metal-based reducing systems include stannous chloride dihydrate in the presence of concentrated hydrochloric acid. google.com

Functional Group Interconversions on this compound

Once the this compound core is assembled, further chemical transformations can be performed to access a wider range of analogues.

Oxidation Reactions Leading to Sulfonic Acid Derivatives

The sulfonamide group can be hydrolyzed under certain conditions to yield the corresponding sulfonic acid. However, a more direct route to pyridine sulfonic acids often involves the oxidation of a suitable precursor. For example, pyridine-3-sulfonic acid can be produced by the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by substitution of the chlorine with a sulfonic acid group and subsequent reduction. google.comgoogle.com

Reduction of the Sulfonamide Moiety to Amine Analogues

The reduction of a sulfonamide to the corresponding amine is a challenging transformation but can be achieved using strong reducing agents. However, a more common synthetic strategy involves the reduction of amides to amines. A variety of methods are available for amide reduction, including the use of silanes in the presence of catalysts like triethylborane (B153662) or zinc. organic-chemistry.org While not a direct transformation of the sulfonamide, this highlights a related reduction that is prevalent in organic synthesis. The direct reduction of the sulfonamide moiety itself is less common but can be accomplished under specific and often harsh reaction conditions.

Regioselective Substitution Reactions on the Pyridine and Sulfonamide Groups

The structure of this compound offers two primary sites for chemical modification: the sulfonamide group and the pyridine ring. The reactivity of each site can be selectively controlled to generate a diverse array of derivatives.

Reactions at the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) possesses an acidic proton on the nitrogen atom. This allows for deprotonation by a base, followed by reaction with various electrophiles in N-alkylation or N-arylation reactions. This N-functionalization is a common strategy to modify the compound's properties. For instance, primary sulfonamides can be activated by conversion into N-sulfonylimines, which then serve as precursors to nucleophilic sulfinate anions under N-heterocyclic carbene (NHC) catalysis. researchgate.net This intermediate can react with a wide range of electrophiles, demonstrating the sulfonamide group's utility as a versatile synthetic handle for late-stage functionalization. researchgate.netchemrxiv.org

Furthermore, photocatalytic methods have been developed that convert the sulfonamide into a sulfonyl radical intermediate. acs.orgnih.gov This strategy unlocks unique reactivity, allowing for the combination of pharmaceutically relevant sulfonamides with various alkene fragments to create novel structures. acs.org

Reactions on the Pyridine Ring: The pyridine ring is inherently electron-deficient, which generally favors nucleophilic aromatic substitution (SₙAr) at the C-2 and C-4 positions relative to the ring nitrogen. stackexchange.com However, the regioselectivity of substitution on the this compound ring is influenced by the electronic effects of its two substituents.

The methoxy group at the C-6 position is an electron-donating group, which tends to activate the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions.

The sulfonamide group at the C-3 position is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.

The interplay of these groups dictates the most likely positions for substitution. For nucleophilic attack, the positions ortho and para to the nitrogen (C-2, C-4, C-6) are electronically favored. stackexchange.com In this specific molecule, the C-2 and C-4 positions are most susceptible to nucleophilic attack. Conversely, for electrophilic substitution, the directing effect of the activating methoxy group would favor reaction at the C-5 position.

Innovative and Sustainable Synthetic Approaches for Sulfonamide Scaffolds

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for constructing sulfonamide frameworks.

Development of Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this has led to several key innovations:

Aqueous Media: Traditional sulfonamide synthesis often requires organic solvents and bases. Facile and environmentally benign methods have been developed that use water as the solvent, often under dynamic pH control, with equimolar amounts of the amine and sulfonyl chloride. rsc.orgsci-hub.se This approach simplifies product isolation to mere filtration after acidification and yields products with excellent purity. rsc.org

Solvent-Free Synthesis: Mechanochemistry, which involves reactions conducted in a ball mill without bulk solvents, represents a significant green advancement. A one-pot, two-step mechanochemical procedure uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination to produce sulfonamides, avoiding the environmental concerns associated with solvents. rsc.org

Catalytic Approaches: The use of recoverable and reusable catalysts is a core tenet of green chemistry. Magnetite-immobilized nano-ruthenium catalysts have been employed for the direct coupling of alcohols and sulfonamides. acs.org This domino dehydrogenation-condensation-hydrogenation sequence is highly selective, produces water as the only byproduct, and the magnetic catalyst is easily separated and reused. acs.org

| Green Chemistry Approach | Key Features | Benefits |

| Aqueous Synthesis | Uses water as a solvent; dynamic pH control. rsc.orgsci-hub.se | Eliminates organic solvents, simplifies workup, high purity. rsc.org |

| Mechanochemistry | Solvent-free reaction in a ball mill. rsc.org | Reduces solvent waste, cost-effective, sustainable. rsc.org |

| Nano-Catalysis | Reusable magnetic nano-catalysts (e.g., Ru/Fe₃O₄). acs.org | High selectivity, water as a byproduct, catalyst is recyclable. acs.org |

Exploration of C-N Cross-Coupling and N-H Functionalization Strategies

Modern cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder and more general routes to sulfonamides compared to classical methods.

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed reactions are powerful tools for coupling aryl halides or triflates with sulfonamides. acs.org The development of specialized phosphine-based ligands has enabled these reactions to proceed with high efficiency and broad substrate scope, becoming a vital transformation in the pharmaceutical industry. acs.org

Copper-Catalyzed Coupling (Chan-Lam Reaction): The Chan-Lam cross-coupling reaction utilizes copper catalysts to couple sulfonamides with aryl boronic acids. nih.gov These reactions are attractive as they can be performed under mild, aerobic conditions and are tolerant of a wide range of functional groups. nih.gov

N-H Functionalization: Beyond creating the core sulfonamide linkage, modern methods focus on the subsequent functionalization of the N-H bond. Photocatalytic strategies, for example, can activate the N-H bond via a proton-coupled electron transfer mechanism, generating N-centered sulfonamidyl radicals that can engage in further bond-forming reactions. acs.org

| Coupling Strategy | Catalyst System | Coupling Partners | Key Advantages |

| Buchwald-Hartwig | Palladium / Phosphine Ligands | Aryl Halides/Triflates + Sulfonamides | High generality, widely used in pharma. acs.org |

| Chan-Lam | Copper (e.g., Cu(OAc)₂) | Aryl Boronic Acids + Sulfonamides | Mild, aerobic conditions, good functional group tolerance. nih.gov |

| Allylic C-H Amination | Pd(II) / SOX Ligand | Terminal Olefins + Sulfonamides | Forms allylic amines with high regio- and stereoselectivity. nih.gov |

Sequential C-S and S-N Coupling Methodologies

A particularly innovative approach involves the sequential, often one-pot, formation of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds. This circumvents the need to pre-form and isolate potentially toxic or unstable sulfonyl chloride intermediates.

A prominent example is a one-pot, three-component reaction that uses a (hetero)aryl boronic acid, a nitroarene (as the amine source), and potassium pyrosulfite (K₂S₂O₅) as a safe and stable SO₂ surrogate. researchgate.netnih.govorganic-chemistry.org This metal-free process proceeds via the formation of an arylsulfinate salt intermediate, followed by reductive coupling with the nitroarene to form the final sulfonamide. organic-chemistry.org This method is highly versatile, tolerating a wide array of functional groups and is applicable to the synthesis of drug derivatives. organic-chemistry.org

This strategy offers a more atom-economical and environmentally friendly route to sulfonamides, avoiding the use of heavy metal catalysts and harsh reagents, which is highly relevant for pharmaceutical and agricultural chemical synthesis. organic-chemistry.org

Pre Clinical Biological Activities and Elucidation of Molecular Mechanisms

Anticancer Mechanisms of 6-Methoxypyridine-3-sulfonamide and Analogues

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanisms of action are primarily centered around the inhibition of critical cell signaling pathways and the induction of programmed cell death.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism. nih.gov Its dysregulation is a common feature in many cancers, making it a significant target for therapeutic intervention. researchgate.netrsc.org Derivatives of this compound have been designed and synthesized as potent inhibitors of the PI3K pathway. nih.gov

One such derivative, compound 22c , a sulfonamide methoxypyridine derivative, has demonstrated significant inhibitory activity against PI3Kα. nih.gov The inhibitory concentration (IC50) of compound 22c against PI3Kα was found to be 23 nM. nih.gov This inhibition disrupts the downstream signaling of the pathway, including the phosphorylation of AKT, a key protein in the PI3K cascade. nih.gov Molecular docking studies have further confirmed the binding mode of these derivatives with PI3Kα, providing a structural basis for their inhibitory action. nih.gov The development of these inhibitors is based on a scaffold hopping strategy, aiming to create novel and potent PI3K inhibitors. nih.gov

Table 1: Inhibitory Activity of Compound 22c against PI3Kα

| Compound | Target | IC50 (nM) |

|---|---|---|

| 22c | PI3Kα | 23 |

Data sourced from a 2023 study on sulfonamide methoxypyridine derivatives. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. mdpi.comnih.gov It is a key component of the PI3K/Akt/mTOR signaling pathway, and its abnormal activation is frequently observed in cancer. researchgate.netnih.gov Inhibiting mTOR, particularly in conjunction with PI3K, is a promising strategy to overcome resistance to cancer therapies. nih.govresearchgate.net

Sulfonamide methoxypyridine derivatives, including compound 22c , have been identified as dual inhibitors of both PI3K and mTOR. nih.gov This dual inhibition is advantageous as it can prevent the feedback activation of AKT that can occur when only mTOR is inhibited. nih.gov Compound 22c demonstrated an IC50 value of 23 nM against mTOR, showcasing its potent inhibitory effect. nih.gov By targeting both PI3K and mTOR, these compounds can effectively block the entire PI3K/Akt/mTOR signaling pathway, leading to enhanced antitumor effects. nih.gov

Table 2: Inhibitory Activity of Compound 22c against mTOR

| Compound | Target | IC50 (nM) |

|---|---|---|

| 22c | mTOR | 23 |

Data from a 2023 study on dual PI3K/mTOR inhibitors. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Phenomena

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. The induction of apoptosis is a key mechanism of many anticancer therapies. nih.gov Similarly, cell cycle arrest prevents cancer cells from progressing through the cell division cycle, thereby halting their growth. researchgate.netplos.org

The sulfonamide methoxypyridine derivative 22c has been shown to effectively induce both apoptosis and cell cycle arrest in cancer cells. nih.gov In HCT-116 human colon cancer cells, treatment with compound 22c led to a dose-dependent increase in apoptosis. nih.gov Furthermore, flow cytometry analysis revealed that this compound caused cell cycle arrest at the G0/G1 phase, preventing the cells from entering the DNA synthesis (S) phase. nih.gov These effects are a direct consequence of the inhibition of the PI3K/Akt/mTOR pathway, which ultimately leads to the activation of apoptotic pathways and cell cycle checkpoints. nih.gov

Antimicrobial Efficacy and Biochemical Targets

Sulfonamide-based compounds have a long history as antimicrobial agents. Their efficacy stems from their ability to interfere with essential metabolic pathways in bacteria.

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Folate Synthesis Pathway

Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. wikipedia.org A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.govnih.gov Sulfonamides, including derivatives of this compound, act as competitive inhibitors of DHPS. wikipedia.orgnih.gov

By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgbiorxiv.org This disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids (DNA and RNA), leading to a bacteriostatic effect where bacterial growth and division are halted. wikipedia.org Some studies also suggest that sulfonamides can act as alternative substrates for DHPS, forming dead-end products that may further inhibit the folate pathway. nih.gov

Activity Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

Sulfonamides are known for their broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research on various sulfonamide derivatives has demonstrated their effectiveness against a range of bacterial species. For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share structural similarities with sulfonamides, have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov

Specifically, compounds 21b, 21d, 21e, and 21f from this class exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive strains. nih.gov The minimum inhibitory concentrations (MICs) for these compounds against various bacteria highlight their potential as effective antimicrobial agents. nih.gov While the primary focus has often been on Gram-positive bacteria, sulfonamides also exhibit activity against some Gram-negative species, although resistance can be a concern. nih.govnih.gov

Table 3: Minimum Inhibitory Concentrations (MICs) of Selected Pyridine (B92270) Derivatives Against Gram-Positive Bacteria

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |

|---|---|---|---|---|

| 21b | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL |

| 21d | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL |

| 21e | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL |

| 21f | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL |

Data from a 2022 study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Antifungal and Antiprotozoal Activities of Sulfonamide Derivatives

The sulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery. eurjchem.com Recent research has expanded to evaluate its efficacy against fungal and protozoal pathogens, demonstrating a broad spectrum of potential applications.

Antiprotozoal Research: The development of novel antiprotozoal agents is critical due to the limitations of current drugs, including toxicity and resistance. mdpi.com Thiazole derivatives, including those with sulfonamide linkages, have been investigated for their activity against parasites like Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania amazonensis, and Plasmodium falciparum. mdpi.com Similarly, pyridyl analogues of the antiprotozoal drug pentamidine (B1679287) have been synthesized and tested against T. brucei rhodesiense, P. falciparum, and L. donovani, showing that the placement of cationic groups on the pyridine ring is crucial for activity. nih.gov While benzimidazoles are a more traditional class of antiprotozoal agents, research continues to explore other scaffolds like sulfonamides for novel drug candidates. nih.govmdpi.com

| Derivative Class | Pathogen(s) | Target/Mechanism | Finding | Citation |

| Arylsulfonamides | Candida spp. | Fungal Carbonic Anhydrase (β-CA) | Fungistatic activity observed, with the sulfonamide moiety contributing to the effect. | nih.gov |

| Thienopyrimidine-Sulfonamides | Candida spp. | Squalene Epoxidase | Hybrids showed good antifungal activity. | mdpi.com |

| Geranyl Sulfonamides | Phytopathogenic Fungi | Complex III Inhibition | Derivatives displayed considerable fungicidal activities. | researchgate.net |

| Thiazole Derivatives | T. cruzi, T. b. rhodesiense, L. amazonensis, P. falciparum | Not Specified | Certain derivatives showed potent and favorable activity against various protozoa. | mdpi.com |

| Pyridyl Analogues | T. b. rhodesiense, P. falciparum, L. donovani | Not Specified | Activity depended on the placement of cationic moieties on the pyridine rings. | nih.gov |

Enzymatic Inhibition and Metabolic Pathway Modulation

The therapeutic potential of sulfonamides is often derived from their ability to selectively inhibit key enzymes, thereby modulating metabolic or signaling pathways involved in disease progression.

Sulfonamides are renowned as a classic and highly effective class of carbonic anhydrase inhibitors (CAIs). nih.gov Their mechanism of action involves the sulfonamide group (SO₂NH₂) binding in its deprotonated, anionic form (SO₂NH⁻) to the Zn(II) ion located in the enzyme's active site. nih.govacs.org This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, disrupting the catalytic cycle of reversible carbon dioxide hydration and thereby inhibiting the enzyme's function. nih.govmdpi.com

Research into pyridine-3-sulfonamide (B1584339) derivatives, which are structurally related to this compound, has revealed potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms. nih.gov In particular, the inhibition of cancer-associated transmembrane isoforms hCA IX and hCA XII is a significant area of anticancer research. nih.govnih.gov Studies on a series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity, with some compounds showing significant selectivity for the cancer-related hCA IX isoform over the ubiquitous, off-target hCA II isoform. nih.gov Molecular docking studies have helped to elucidate how these derivatives bind within the active site, revealing that the substitution pattern on the pyridine ring influences selective interactions with different regions of the active site. nih.gov

| Compound | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) | Selectivity (hCA IX vs hCA II) | Citation |

|---|---|---|---|---|---|

| Derivative 4 | Data not specified | 137 | Data not specified | Up to 5.9-fold | nih.gov |

| Derivative 6 | Data not specified | Data not specified | 91 | Not applicable | nih.gov |

| General Series | Down to 271 | Down to 137 | Down to 91 | Varies | nih.gov |

One of the therapeutic strategies for managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thus blunting the rapid increase in blood glucose levels after a meal. nih.gov

Pyridine derivatives, including those incorporating a sulfonamide moiety, have emerged as a class of molecules with significant potential as α-amylase and α-glucosidase inhibitors. researchgate.netnih.govresearchgate.net Research has described the synthesis of novel pyridine-based heterocyclic compounds with sulfonamide groups specifically to investigate their alpha-amylase inhibition activity. eurjchem.comresearchgate.net These studies found that the synthesized compounds demonstrated notable anti-diabetic activity, which was comparable to the standard drug, acarbose. eurjchem.com The pyridine nucleus is considered a key scaffold in this context, and structural modifications are being explored to enhance potency and selectivity. nih.govresearchgate.netjchemrev.com

| Derivative Class | Target Enzyme | Finding | Citation |

| Pyridine-based Sulfonamides | Alpha-amylase | Synthesized compounds showed notable anti-diabetic activity. | eurjchem.comresearchgate.net |

| Pyridinecarboxamides | Glucokinase (GK) | Certain derivatives demonstrated high levels of GK activation. | jchemrev.com |

| Nicotinic Acid Derivatives | Alpha-amylase, Alpha-glucosidase | Compounds showed encouraging inhibitory actions. | jchemrev.com |

| General Pyridine Derivatives | Alpha-amylase, Alpha-glucosidase | Pyridine analogues are highlighted as a novel class of therapeutic agents for diabetes management. | nih.govresearchgate.net |

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic approaches for symptomatic treatment involves inhibiting the enzyme acetylcholinesterase (AChE). benthamdirect.comnih.gov AChE breaks down the neurotransmitter acetylcholine (B1216132); its inhibition increases acetylcholine levels in the brain, which can help improve cognitive function. nih.govresearchgate.net

Sulfonamide derivatives have been identified as a promising class of compounds for the development of novel anti-AD agents, with a focus on their ability to inhibit AChE and the related enzyme, butyrylcholinesterase (BChE). benthamdirect.comresearchgate.net Numerous studies have explored various sulfonamide-based scaffolds for this purpose. For example, hybrids of sulfonamides and 1,4-dihydropyridine (B1200194) have been designed as multi-target ligands for AD, demonstrating selective inhibition of BChE or dual inhibition of both cholinesterases. nih.gov In other work, benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties were synthesized and showed potent inhibitory activity against both AChE and BChE, in some cases exceeding that of the standard drug galantamine. nih.gov These findings suggest that the sulfonamide scaffold is a versatile platform for designing potent cholinesterase inhibitors for neurodegenerative research. benthamdirect.comresearchgate.netresearchgate.net

| Derivative Class | Target Enzyme(s) | Inhibition Data | Finding | Citation |

| Sulfonamide-dihydropyridine hybrids | BChE | IC₅₀ in the micromolar range (Compd. 4a, 4d) | Compounds showed fully selective inhibition of BChE. | nih.gov |

| Sulfonamide-dihydropyridine hybrids | AChE & BChE | Not specified | Compound 4f showed dual inhibition of both cholinesterases. | nih.gov |

| Benzenesulfonamides w/ 1,3,5-triazine | AChE | >90% inhibition (Compd. 2b, 3d, 3h) | Potent inhibition, higher than the standard drug galantamine. | nih.gov |

| Benzenesulfonamides w/ 1,3,5-triazine | BChE | >90% inhibition (multiple compounds) | Most synthesized compounds were effective inhibitors. | nih.gov |

Structure Activity Relationship Sar Studies for 6 Methoxypyridine 3 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 6-methoxypyridine-3-sulfonamide derivatives can be significantly altered by modifying substituents on the pyridine (B92270) ring and the sulfonamide group, as well as by changing the position of other heteroaromatic moieties.

Role of the Methoxy (B1213986) Group on the Pyridine Ring in Pharmacological Profiles

The methoxy group, a common substituent in many natural products and synthetic drugs, plays a significant role in the pharmacological profile of this compound derivatives. nih.gov Its presence can influence ligand-target binding, physicochemical properties, and absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net The introduction of a pyridine motif can enhance biochemical potency, improve metabolic stability, and address issues with protein binding. nih.gov

Influence of Sulfonamide Group Substitutions on Target Engagement

The sulfonamide functional group is a cornerstone of numerous drug classes, and modifications to this group are a key strategy in optimizing pharmacological activity. nih.gov The nature of the substituent on the sulfonamide nitrogen can drastically affect how the molecule interacts with its biological target.

Studies on various sulfonamide derivatives have shown that both the size and electronic properties of the substituent are critical for target engagement. nih.govstrath.ac.uk For instance, in a series of sulfonamides derived from carvacrol, substitutions with cyclic amines like morpholine (B109124) at the sulfonamide group resulted in more potent acetylcholinesterase inhibitors compared to a simple amine substituent. nih.gov The binding of these inhibitors to the active site of the enzyme is primarily driven by π-π stacking interactions and hydrogen bonds, which are influenced by the sulfonamide substituent. nih.gov

The following table illustrates the impact of different substituents on the sulfonamide group on the inhibitory activity against acetylcholinesterase (AChE).

| Compound | Substituent on Sulfonamide | AChE IC50 (μM) |

| 1 | Morpholine | 5.64 ± 0.33 |

| 2 | Piperidine | 7.34 ± 0.31 |

| 3 | Hydrazine | 9.24 ± 0.12 |

| 4 | Thiomorpholine | 6.99 ± 0.28 |

| 5 | N-methylpiperazine | 8.74 ± 0.02 |

| Data sourced from: nih.gov |

Positional Effects of Heteroaromatic Substituents on Activity

The placement of heteroaromatic substituents on the core structure of this compound derivatives has a profound effect on their biological activity. Structure-activity relationship studies have demonstrated that the relative positions of these groups can alter the molecule's affinity and selectivity for its target. mdpi.com

In the development of allosteric antagonists for the CC-chemokine receptor 4 (CCR4), replacing a core phenyl ring with a pyridine ring was a key modification. strath.ac.uk The nitrogen atom in the pyridine ring can form crucial interactions with the target protein, and its position within the ring is therefore critical. nih.govresearchgate.net For instance, in the design of PI3K/mTOR dual inhibitors, the hinge-binding pocket of the kinase is often targeted by a nitrogen-containing heterocycle, and the specific arrangement of these atoms dictates the binding affinity. nih.gov

Rational Design Principles Derived from SAR Investigations

The insights gained from SAR studies provide a foundation for the rational design of more effective and safer drugs based on the this compound scaffold.

Optimization of Ligand-Receptor Interactions in PI3K/mTOR Dual Inhibitors

A significant application of this compound derivatives is in the development of dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key targets in cancer therapy. nih.govresearchgate.net The design strategy for these inhibitors often divides the molecule into three parts, each interacting with a specific pocket of the kinase: the affinity binding pocket, the hinge binding pocket, and the ribose binding pocket. nih.gov

Molecular docking studies are instrumental in understanding and optimizing these ligand-receptor interactions. nih.gov For example, the dual PI3K/mTOR inhibitor PF-04691502 was developed through structure-based drug design, leading to potent in vitro inhibitory activity. rsc.orgmdpi.com

The following table presents the inhibitory activities of a selected this compound derivative against PI3Kα, mTOR, and cancer cell lines.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 cell IC50 (nM) | HCT-116 cell IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

| Data sourced from: nih.gov |

Strategies for Enhancing Bioavailability through Structural Alterations

Poor bioavailability is a common challenge in drug development. For this compound derivatives, structural modifications can be employed to improve this parameter. The methoxy group itself can favorably influence ADME properties. nih.govresearchgate.net

General strategies to enhance bioavailability for poorly absorbed drugs include formulating them as amorphous solid solutions or in lipid-based systems to avoid slow dissolution. nih.gov From a medicinal chemistry perspective, structural alterations are key. For instance, in the development of PI3K/mTOR dual inhibitors, the optimization of the part of the molecule that binds to the ribose pocket can improve metabolic stability and oral bioavailability. nih.gov

Replacing certain groups with others that have more favorable physicochemical properties is a common tactic. For example, substituting a 2-aminopyrimidine (B69317) with an indazole group has been shown to enhance mTOR effectiveness and lead to better oral bioavailability in a different class of inhibitors. nih.gov These principles can be applied to the this compound scaffold to improve the pharmacokinetic profile of potential drug candidates.

SAR Considerations in Related Pyridine-Sulfonamide Scaffolds

The pyridine-sulfonamide framework is a recognized privileged scaffold in medicinal chemistry, demonstrating broad utility across a range of biological targets. The inherent chemical properties of this scaffold, such as the electron-withdrawing nature of the pyridine ring which enhances the acidity of the sulfonamide group, and the susceptibility of the pyridine ring to substitution, allow for extensive structural modifications. These modifications facilitate the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various related pyridine-sulfonamide scaffolds have provided critical insights into the structural requirements for potent biological activity.

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors

A significant body of research has focused on 4-substituted pyridine-3-sulfonamides as inhibitors of carbonic anhydrase (CA), particularly the cancer-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov The sulfonamide group (SO₂NH₂) is a key pharmacophore, binding to the zinc ion within the enzyme's active site. mdpi.com SAR studies have revealed that the position 4 of the pyridine ring is a prime site for introducing a wide array of substituents to modulate inhibitory activity and selectivity.

The "click" CuAAC reaction has been employed to introduce 1,2,3-triazole-containing "tails" at the 4-position, leading to a diverse set of inhibitors. mdpi.com The nature of the substituent on the triazole ring significantly influences the inhibitory profile. For instance, while many of these derivatives show lower activity than the clinical inhibitor Acetazolamide, they often exhibit greater selectivity for the cancer-related hCA IX and hCA XII isoforms over the ubiquitous hCA II. mdpi.com

Key SAR observations for this class include:

Selectivity: Compound 6 (from the study) demonstrated a remarkable 23.3-fold selectivity for hCA IX over hCA XII, while compound 4 showed a 5.9-fold selectivity for hCA IX over hCA II. nih.gov

Substituent Effects: For a series of 4-aryl-1,2,3-triazol-1-yl derivatives, an inverse relationship was observed between CA inhibition and cytostatic activity against cancer cell lines. The least active CA inhibitor, compound 8 (with an unsubstituted phenyl ring), showed lower cytostatic activity, which increased with the introduction of more substituents on the phenyl ring (e.g., compound 12 with a 2,4,5-triMe-phenyl group). mdpi.com This suggests that the anticancer effect of some derivatives may not be solely dependent on CA inhibition.

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | R¹ Substituent | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 4 | Phenyl | 811.3 | 137.5 | 137.4 |

| 6 | n-Propyl | >10000 | 2123.0 | 91.1 |

| 8 | Phenyl | 2105.0 | 536.5 | 4284.0 |

| 12 | 2,4,5-trimethylphenyl | >10000 | 2105.0 | 536.5 |

| Acetazolamide | (Reference) | 12.0 | 25.0 | 5.7 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov

6-Substituted Pyridine-3-Sulfonamides as HCV Inhibitors

Initial lead compounds suffered from metabolic liabilities. The SAR exploration focused on strategic substitutions at several positions:

Indole (B1671886) N-1 and C-5 Positions: Introduction of a fluorine atom at the C-5 position of the indole ring was found to significantly reduce the formation of glutathione (B108866) (GSH) adducts, indicating improved metabolic stability. acs.org

Sulfonamide Moiety: Modifications to the amine portion of the sulfonamide group were critical. Incorporating fluorine or other electron-withdrawing groups, or using amines that lack an α-proton (such as tertiary butyl groups), substantially improved metabolic stability. acs.org

Through these systematic modifications, compound 4t (PTC725) was identified as a potent and orally bioavailable HCV inhibitor with an EC₅₀ of 2 nM. acs.orgresearchgate.net This highlights how targeted substitutions on both the pyridine-linked heterocycle and the sulfonamide group can overcome pharmacokinetic challenges.

Methoxypyridine Sulfonamides as PI3K/mTOR Inhibitors

A series of sulfonamide methoxypyridine derivatives has been developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both critical targets in cancer therapy. nih.govnih.gov These studies employed a scaffold hopping strategy, where the core aromatic skeleton and substituents on the sulfonamide-linked amide were varied.

The SAR for these PI3K/mTOR inhibitors revealed that:

Amide Substituents: The nature of the substituent on the terminal amide was crucial for activity. Amide derivatives generally showed better enzyme inhibition than ester analogs. For N-alkyl amides, a moderate volume was optimal; compounds with an isopropyl group were the most potent, followed by cyclopropyl. Alkyl groups that were either too small or too large resulted in diminished inhibitory activity.

Aromatic Core: Replacing a benzoxazole (B165842) core with a quinoline (B57606) core led to a significant boost in activity.

Compound 22c , which features a quinoline core, demonstrated potent dual inhibitory activity with an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.gov

Table 2: Enzymatic and Antiproliferative Activity of Selected Sulfonamide Methoxypyridine Derivatives

| Compound | Core Skeleton | Amide Substituent (R) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |

|---|---|---|---|---|---|

| 22a | Quinoline | Methyl | 1.1 | 180 | 120 |

| 22c | Quinoline | Isopropyl | 0.22 | 23 | 20 |

| 22d | Quinoline | Cyclopropyl | 0.45 | 100 | 70 |

| 22e | Quinoline | t-Butyl | 1.3 | 250 | 180 |

Data sourced from a study on PI3K/mTOR dual inhibitors. nih.gov

Pyridine-Sulfonamide Hybrids as VEGFR-2 Inhibitors

The versatility of the pyridine-sulfonamide scaffold is further demonstrated in its application for developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key target in oncology. nih.gov A series of new pyridine-sulfonamide hybrids were synthesized and evaluated for their anticancer activity. Compound VIIb from one such study showed potent inhibition of VEGFR-2 with an IC₅₀ value of 3.6 μM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 4.8 μM). nih.gov This compound also exhibited broad-spectrum anticancer activity against a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 1.06 to 8.92 μM. nih.gov These findings underscore the potential of the pyridine-sulfonamide scaffold in designing effective kinase inhibitors.

Computational Modeling and Rational Drug Design Applications

Molecular Docking Simulations for Ligand-Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 6-methoxypyridine-3-sulfonamide, interacts with the active site of a target protein.

Molecular docking studies have been successfully employed to predict and confirm the binding modes of this compound derivatives with PI3Kα and mTOR. nih.gov For instance, a derivative, compound 22c , which incorporates a quinoline (B57606) skeleton, was docked into the active sites of both enzymes. The simulations revealed that the methoxypyridine moiety and the sulfonamide group are crucial for anchoring the inhibitor within the binding pocket. nih.gov

In the PI3Kα active site, the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the sulfonamide group were predicted to form key hydrogen bonds with the backbone of Val851 in the hinge region. nih.gov Similarly, in the mTOR active site, the molecule adopted a comparable conformation, with the sulfonamide group forming a critical hydrogen bond with Ser2165 and the pyridine nitrogen interacting with the backbone of Val2240. nih.gov These consistent binding modes across both targets support the rational design of these compounds as dual inhibitors. nih.gov While extensively studied with PI3K and mTOR, detailed docking studies of this compound with Dihydropteroate (B1496061) synthase (DHPS) are less prevalent in the reviewed literature, though simulations have been used to explore sulfonamide resistance in DHPS. nih.gov

| Enzyme Target | Key Interacting Residue(s) | Type of Interaction | Interacting Moiety of the Inhibitor |

|---|---|---|---|

| PI3Kα | Val851 | Hydrogen Bond | Sulfonamide Oxygen & Pyridine Nitrogen |

| Tyr836, Trp780 | Hydrophobic/Pi-Alkyl | Quinoline Ring | |

| mTOR | Val2240, Ser2165 | Hydrogen Bond | Pyridine Nitrogen & Sulfonamide Group |

| Trp2239, Tyr2225 | Hydrophobic | Quinoline Ring |

Beyond predicting the binding pose, docking simulations and related methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy (ΔG) of a ligand-protein complex. acs.org This estimation helps in ranking potential inhibitors and understanding the energetic contributions of different parts of the molecule to the binding affinity. For sulfonamide-based inhibitors, these calculations often reveal that van der Waals forces and non-polar solvation energies are major favorable contributors to the binding energy. acs.org The ability to accurately predict binding affinities is crucial in the lead optimization phase, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design methods that are particularly useful when a set of active compounds is known but the 3D structure of the target may not be. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov For sulfonamide derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. researchgate.netresearchgate.netqub.ac.uk These models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, like multiple linear regression, to find the best correlation with their measured efficacy (e.g., IC₅₀ values). nih.gov

For inhibitors targeting the PI3K/mTOR pathway, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. ekb.eg These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are predicted to increase or decrease the compound's activity. This information provides direct guidance for structural modifications to enhance efficacy.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For PI3K/mTOR inhibitors based on scaffolds similar to this compound, pharmacophore models consistently identify a set of key features. nih.gov These typically include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.

A common pharmacophore model (AADPR) for dual PI3K/mTOR inhibitors identified two hydrogen bond acceptors (A), one hydrogen bond donor (D), one positive feature (P), and one aromatic ring (R) as crucial for activity. nih.gov The sulfonamide group often serves as a key hydrogen bond acceptor/donor, while the pyridine and other attached aromatic skeletons fulfill the requirement for an aromatic ring feature. nih.gov These models are not only crucial for understanding the mechanism of action but are also used to screen large virtual libraries to identify new potential inhibitors.

| Pharmacophoric Feature | Description | Corresponding Chemical Group Example |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom that can accept a hydrogen bond. | Sulfonyl Oxygen, Pyridine Nitrogen |

| Hydrogen Bond Donor (D) | An atom with a hydrogen attached that can donate a hydrogen bond. | Sulfonamide N-H |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Pyridine ring, Quinoline ring |

| Hydrophobic Feature (H) | A non-polar group that interacts favorably with non-polar residues. | Aromatic rings, Alkyl groups |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govyoutube.com MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and refine the understanding of the binding interactions. acs.org

For sulfonamide inhibitors, MD simulations have been used to confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. acs.orgnih.gov Simulations lasting hundreds of nanoseconds can reveal whether the initial docked pose is stable or if the ligand shifts to a more favorable conformation within the active site. They can also highlight the role of water molecules in mediating interactions between the inhibitor and the protein. nih.gov This detailed, dynamic understanding of the binding event is invaluable for the rational design of next-generation inhibitors with improved residence time and efficacy.

Analysis of Solvent Effects and Protein Flexibility in Binding Events

The binding process between a ligand and a protein is not a rigid "lock-and-key" mechanism but a dynamic process influenced by the surrounding environment and the inherent flexibility of the protein. Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena. nih.gov These simulations model the movement of every atom in the system, including the ligand, the protein, and the surrounding solvent (typically water), over time.

For sulfonamide-based inhibitors, MD simulations can reveal how water molecules mediate interactions between the drug and the target, and how the protein structure might adapt to accommodate the ligand. nih.gov This dynamic picture provides a more accurate assessment of binding affinity than static docking alone. By understanding how the protein flexes and how solvent molecules are displaced or utilized upon binding, researchers can refine the chemical structure of the ligand to achieve a more favorable energetic profile and a more stable and effective interaction with the target. nih.gov

Advanced In Silico Approaches in Drug Discovery Pipelines

The integration of sophisticated computational tools into drug discovery pipelines has revolutionized the process, making it faster and more efficient. These approaches allow for the rapid screening of vast chemical spaces and the design of novel molecules with desired properties.

Virtual Screening for the Identification of Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. In the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, a "scaffold hopping" strategy was employed. nih.gov This approach involves taking a known active scaffold and computationally searching for new core structures (or "skeletons") that can maintain the key binding interactions while offering improved properties. nih.govnih.gov This led to the design and synthesis of a series of derivatives with three different aromatic skeletons, ultimately identifying a quinoline-based compound (22c) with potent dual inhibitory activity. nih.gov

De Novo Design Strategies for New Chemical Entities

De novo design involves creating novel molecular structures from scratch, often using computational algorithms. researchgate.net This strategy is not limited to existing compound libraries and can explore a much broader chemical space. The design strategy for the aforementioned PI3K/mTOR inhibitors serves as a prime example. researchgate.net Starting with the core structure of known inhibitors, researchers computationally designed and then synthesized a series of 36 new sulfonamide methoxypyridine derivatives. nih.gov By systematically altering different parts of the molecule—specifically the aromatic skeletons intended to interact with the hinge region of the kinase—they were able to create new chemical entities with significantly improved potency and cellular activity against cancer cell lines. nih.govnih.gov

Integration of Machine Learning and Nanoinformatics in Drug Design

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery to build predictive models from large datasets. google.com ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or pharmacokinetic properties of a compound based on its chemical structure. nih.gov For example, deep neural network (DNN) models have been developed to accurately predict the plasma half-lives of drugs, a critical pharmacokinetic parameter. nih.gov Such models can be trained on data from existing sulfonamides and other drugs to guide the design of new compounds, like this compound derivatives, with more desirable pharmacokinetic profiles. nih.gov Generative ML models can also learn from the structures of known active molecules to propose entirely new chemical entities that are likely to be active against a specific target. researchgate.net

In Silico ADMET Prediction Analysis as a Drug Design Tool

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). jclinical.org Predicting these properties using computational tools early in the drug design process is crucial to avoid costly late-stage failures. biorxiv.org For various sulfonamide derivatives, in silico ADMET prediction is a standard component of the design pipeline. nih.govnih.gov

Web-based tools and specialized software are used to calculate key physicochemical and pharmacokinetic properties. jclinical.orgbiorxiv.org These analyses help ensure that a designed molecule has drug-like characteristics. For instance, predictions based on Lipinski's "Rule of Five" can indicate whether a compound is likely to have good oral absorption. jclinical.org Other parameters like aqueous solubility, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity are also evaluated computationally. jclinical.orgnih.gov This allows chemists to modify the structure of lead compounds to improve their ADMET profile before committing to synthesis.

Table 1: Key Parameters Evaluated in In Silico ADMET Prediction for Sulfonamide Derivatives

| Parameter Category | Specific Parameter | Purpose | Reference |

| Physicochemical Properties | Molecular Weight | Influences absorption and distribution; typically <500 Da. | researchgate.net |

| LogP (Lipophilicity) | Affects solubility, permeability, and protein binding. | researchgate.net | |

| Hydrogen Bond Donors (HBD) | Influences solubility and membrane permeability. | researchgate.net | |

| Hydrogen Bond Acceptors (HBA) | Influences solubility and membrane permeability. | researchgate.net | |

| Pharmacokinetics (Absorption) | Aqueous Solubility (LogS) | Crucial for absorption and formulation. | researchgate.net |

| Gastrointestinal (GI) Absorption | Predicts the likelihood of absorption from the gut. | jclinical.org | |

| Pharmacokinetics (Metabolism) | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | jclinical.org |

| Drug-Likeness | Lipinski's Rule of Five | A filter for oral bioavailability. | jclinical.org |

| Toxicity | Ames Test Prediction | Predicts mutagenic potential. | biorxiv.org |

| hERG Inhibition | Predicts potential for cardiac toxicity. | N/A |

Future Perspectives and Academic Research Frontiers

Identification of Novel Molecular Targets for 6-Methoxypyridine-3-sulfonamide Derivatives

The quest for novel molecular targets for this compound derivatives is a key area of future research. While sulfonamides have a long history as antibacterial agents by targeting dihydropteroate (B1496061) synthase (DHPS), their therapeutic potential extends far beyond this initial application. nih.govopenaccesspub.org Modern research is focused on identifying new proteins and pathways that can be modulated by this versatile scaffold.

One promising avenue is the exploration of kinase inhibition. For instance, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov The PI3K/Akt/mTOR signaling pathway is crucial in regulating cell functions and its dysregulation is a hallmark of cancer. researchgate.net A specific derivative, 22c , which incorporates a quinoline (B57606) core, demonstrated potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.gov This dual inhibition is a significant advantage as it can help to overcome feedback loop activation of AKT, a common resistance mechanism in cancer therapy. nih.gov

Further research into other kinase families, as well as enzymes involved in neurodegenerative diseases and inflammatory processes, could unveil additional targets. Techniques such as chemical proteomics and affinity-based protein profiling will be instrumental in de-convoluting the complex pharmacology of these derivatives and identifying their direct binding partners within the cell.

Design and Synthesis of Multi-Target Directed Ligands Based on the Sulfonamide Moiety

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. researchgate.net This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netjocpr.com The this compound scaffold is an excellent starting point for the design of such MTDLs due to its structural versatility. researchgate.netnih.gov

The development of MTDLs based on this sulfonamide moiety involves a systematic approach that includes the identification of relevant disease targets and the integration of pharmacophores that interact with these different targets. jocpr.com For example, combining the this compound core with fragments known to inhibit other key enzymes in a disease pathway could lead to synergistic therapeutic effects. researchgate.net A study on coumarin-lipoic acid conjugates demonstrated the potential of this hybridization approach in creating MTDLs for Alzheimer's disease. researchgate.net

The design strategy for these multi-target agents often involves scaffold hopping and the creative introduction of various functional groups to enhance binding affinity and selectivity. nih.gov For example, in the development of PI3K/mTOR dual inhibitors, the introduction of amides and aromatic heterocycles was found to improve ligand affinity with the receptors. nih.gov

Development of Advanced Methodologies for Pre-clinical Evaluation and Lead Optimization

The successful translation of promising this compound derivatives from hits to clinical candidates hinges on robust pre-clinical evaluation and lead optimization strategies. rsc.org Future research will focus on developing and implementing advanced methodologies to streamline this process.

High-throughput screening (HTS) will continue to be a valuable tool for the initial identification of active compounds. rsc.org However, there is a growing emphasis on more physiologically relevant assay systems, such as 3D cell cultures and organ-on-a-chip models, to better predict in vivo efficacy and toxicity.

Lead optimization efforts will benefit from a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). acs.org Computational tools will play a crucial role in predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects. mdpi.com For instance, in the optimization of a benzenesulfonamide (B165840) series against Leishmania, lipophilicity was identified as a key factor influencing potency and pharmacokinetic properties. rsc.org

Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be essential for the thorough characterization of synthesized compounds. mdpi.com Furthermore, detailed mode-of-action studies will be critical to understanding the molecular mechanisms underlying the observed biological activities and to guide further medicinal chemistry efforts. rsc.org

Synergistic Integration of Synthetic Chemistry and Computational Approaches for Drug Discovery

The future of drug discovery for this compound derivatives lies in the seamless integration of synthetic chemistry and computational approaches. mdpi.com This synergistic relationship allows for a more rational and efficient design-synthesize-test-analyze cycle.

Computational methods, such as molecular docking and virtual screening, are invaluable for identifying potential hits and prioritizing synthetic efforts. nih.govresearchgate.net For example, in the search for novel antimalarial agents, a virtual library of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using virtual screening and molecular docking against the falcipain-2 enzyme. mdpi.com This in silico approach led to the identification of promising candidates for synthesis and in vitro evaluation. mdpi.com

Once lead compounds are identified, computational tools can be used to understand their binding modes and to guide the design of analogs with improved potency and selectivity. nih.gov Molecular dynamics simulations can provide insights into the dynamic interactions between the ligand and its target, while quantitative structure-activity relationship (QSAR) models can help to predict the activity of new derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxypyridine-3-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer: A common approach involves sulfonylation of 6-methoxypyridine using sulfinylamine reagents (e.g., N-sulfinyl-O-(tert-butyl)hydroxylamine). Key steps include maintaining low temperatures (5°C) during reagent addition and using pyridine as both solvent and base. Post-reaction, extraction with ethyl acetate and purification via reduced-pressure evaporation yield the product. Optimizing stoichiometry (1:1 molar ratio of starting materials) and reaction time (1–2 hours) improves yields to >85% .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity (>98%). Confirm structure via - and -NMR spectroscopy: key signals include a singlet for the methoxy group (~3.8 ppm) and aromatic protons in the pyridine ring (6.8–8.4 ppm). Mass spectrometry (HRMS-ESI) should match the theoretical mass (CHNOS: 200.02 g/mol) .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Periodic purity checks via HPLC are recommended, especially after long-term storage. Avoid aqueous solutions unless stabilized with buffers (pH 6–7) .

Q. How can researchers ensure compliance with pharmacopeial standards when using this compound in drug development?

- Methodological Answer: Follow USP guidelines for sulfonamide derivatives, including tests for residual solvents (e.g., pyridine) via gas chromatography and heavy metal limits (<10 ppm). Use reference standards from accredited suppliers (e.g., USP-certified 98.0% purity) and document batch-specific analytical data .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer: Employ tandem techniques like LC-MS/MS to identify impurities (e.g., over-sulfonated derivatives). For conflicting NMR data, use 2D experiments (COSY, HSQC) to assign signals unambiguously. If byproducts persist, optimize reaction conditions (e.g., lower temperature, slower reagent addition) .

Q. How does structural modification of this compound influence its biological activity, particularly in kinase inhibition?

- Methodological Answer: Introduce substituents at the pyridine C-2 or sulfonamide N-position to modulate steric and electronic effects. Evaluate inhibitory potency against kinases (e.g., p38 MAPK) via in vitro assays using ATP-competitive binding protocols. Correlate IC values with computational docking studies to identify key binding interactions .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Perform kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. acetonitrile) to assess sulfonamide group reactivity. Use -labeling or isotopic tracing to track reaction pathways. Density functional theory (DFT) calculations can predict transition states and activation energies .

Q. How can this compound be integrated into multicomponent reactions for library synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。